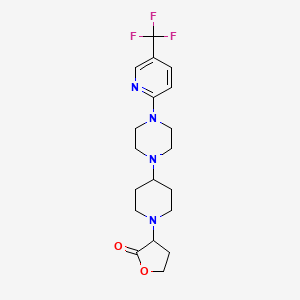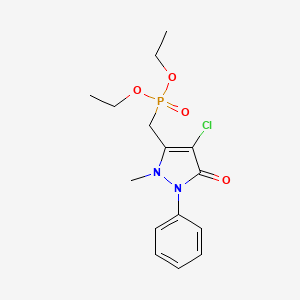![molecular formula C15H14N2O6 B2540628 2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid CAS No. 313954-04-0](/img/structure/B2540628.png)
2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid" is a complex organic molecule that appears to be related to various research areas, including organic synthesis, photochemistry, and crystallography. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds often involves the Williamson reaction, as seen in the preparation of novel nonylphenoxy acetic acids for the separation of yttrium from rare earth elements . Similarly, the synthesis of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid for photoinduced reductive transformation suggests that the compound might also be synthesized through a combination of a suitable reagent system and specific reaction conditions .
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For instance, the crystal structure of 2,4-dimethyl-phenoxy-2-acetic acid reveals details about bond lengths, angles, and molecular packing, which are crucial for understanding the physical properties and reactivity of such molecules . Similarly, the crystal structure of (2-methylphenoxy)acetic acid shows dimeric hydrogen bonding, which could be a feature in the compound of interest .
Chemical Reactions Analysis
The reactivity of similar compounds under various conditions can shed light on the potential chemical reactions of the compound . For example, the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using DMPBI and acetic acid indicates that photochemical methods could be applicable to the compound's reactivity . Additionally, the study of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provides insights into the coordination chemistry and potential polymer formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized using various spectroscopic and computational methods. Density Functional Theory (DFT) and Ab Initio Hartree-Fock computational studies can predict properties such as HOMO and LUMO energies, dipole moments, and molecular electrostatic potential maps . The GLC determination of a novel saluretic agent demonstrates the importance of sensitive analytical methods for detecting and quantifying organic molecules in biological fluids .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
Triorganotin(IV) derivatives of similar complex compounds have been synthesized and characterized, demonstrating the compound's role in the formation of polymeric structures with potential applications in materials science and organometallic chemistry (Baul et al., 2002).
Photoaffinity Labeling
Derivatives of similar complex structures have been utilized in developing a new spectrophotometric approach for photoaffinity labeling. This method facilitates the identification of labeled products without the need for radioactive techniques, which can be applied in studying biological macromolecule interactions (Hatanaka et al., 1989).
Molecular Inclusion and Crystal Structures
Research on functionalized macrocycles that include acetic acid derivatives has shown the ability to form complex structures, offering insights into host-guest chemistry and the potential for creating new materials with specific molecular recognition capabilities (Rizzoli et al., 1982).
Modulation of Biological Activities
Studies have identified compounds structurally related to the mentioned acid as potent allosteric effectors of hemoglobin, suggesting a role in modifying oxygen affinity and potential therapeutic applications in conditions requiring enhanced oxygen delivery (Randad et al., 1991).
Material Synthesis
The synthesis and characterization of sulfide and sulfoxide-based poly(ether-amide)s, incorporating similar acid derivatives, highlight the compound's significance in polymer science, offering materials with promising thermal stability and solubility properties for various applications (Shockravi et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or in case of skin contact .
Propriétés
IUPAC Name |
2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-16-13(20)10(14(21)17(2)15(16)22)7-9-5-3-4-6-11(9)23-8-12(18)19/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVOXUPTPTDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)
![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)
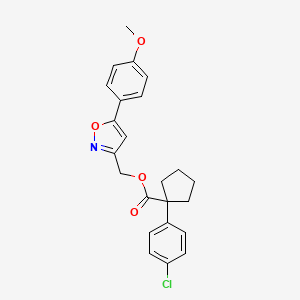

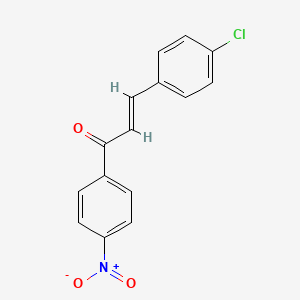

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2540557.png)
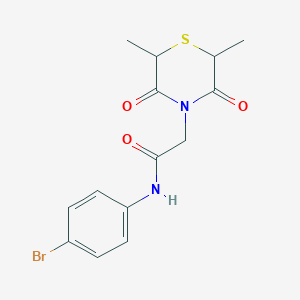

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)
